3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole
Description
Properties
CAS No. |
618412-42-3 |
|---|---|
Molecular Formula |
C15H13Cl2N3S2 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C15H13Cl2N3S2/c1-2-20-14(13-4-3-7-21-13)18-19-15(20)22-9-10-5-6-11(16)8-12(10)17/h3-8H,2,9H2,1H3 |
InChI Key |
GWHJFIHGHPGPJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Thiosemicarbazides
A widely adopted method involves the cyclization of thiosemicarbazide intermediates under alkaline conditions. For example, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol can be synthesized by heating ethyl 2-(2-thienyl)acetate with thiosemicarbazide in ethanol under reflux, followed by treatment with sodium hydroxide. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization and sulfur retention.
Key reaction conditions :
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate cyclocondensation. A study demonstrated that exposing thiosemicarbazide derivatives to microwave radiation (300 W, 120°C) for 3–5 minutes in DMF achieves comparable yields (72–78%) to conventional 8-hour reflux methods. This approach reduces side reactions, as evidenced by NMR purity >95%.
Thiolation with 2,4-Dichlorobenzylsulfanyl Group
The final step introduces the (2,4-dichlorobenzyl)sulfanyl moiety through thiol-alkyl coupling.
Nucleophilic Displacement
Reacting 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol with 2,4-dichlorobenzyl chloride in DMF/K2CO3 achieves selective sulfanyl substitution.
Critical parameters :
Radical Thiol-Ene Coupling
An emerging method employs photoinitiated radical coupling using AIBN (azobisisobutyronitrile) and UV light (365 nm). This technique minimizes oxidation byproducts and improves regioselectivity.
Advantages :
Integrated Synthetic Pathways
The most efficient routes combine these steps sequentially:
Pathway A (Conventional) :
-
Cyclocondensation → 68%
-
Ethyl group introduction → 82%
-
Thiolation → 76%
Overall yield : 42.5%
Pathway B (Microwave-Assisted) :
-
Microwave cyclization → 78%
-
Propargyl alkylation → 85%
-
Radical thiol-ene coupling → 81%
Overall yield : 53.7%
Analytical Characterization
Successful synthesis is confirmed through:
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃), 4.21 (q, J=7.2 Hz, 2H, CH₂CH₃), 4.89 (s, 2H, SCH₂), 6.95–7.45 (m, 6H, thienyl + aryl)
Chromatographic Purity :
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorinated benzyl group, potentially leading to dechlorination or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used in nucleophilic substitution reactions, while electrophilic substitutions may involve reagents like bromine or iodine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as an antimicrobial or antifungal agent. The presence of the triazole ring, which is known for its biological activity, makes it a candidate for drug development.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. The triazole ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drugs for treating infections or other diseases.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The dichlorobenzyl group may enhance the compound’s binding affinity and specificity, while the thienyl group can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
- 4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione Structural Difference: Replaces the 2,4-dichlorobenzyl group with a 4-methyltriazole and lacks the thiophene ring. Physical Properties: Exhibits conformational polymorphism with two crystal forms (monoclinic and orthorhombic) and melting points of 451 K and 454 K, respectively. Bond lengths and angles are nearly identical, but conformational flexibility alters packing .
Antimicrobial Activity
- 3-(4-Bromobenzyl)-4-alkyl/aryl-5-(thiophen-2-yl)-4H-1,2,4-triazoles
- Structural Difference : Replaces 2,4-dichlorobenzyl with 4-bromobenzyl.
- Synthesis : Yields range from 60–85% via cyclization and alkylation reactions, comparable to methods used for dichlorobenzyl analogs .
- Activity : Demonstrated antimicrobial properties, though specific data for dichlorobenzyl analogs are lacking. The bromine atom may offer different electronic effects compared to chlorine .
Antioxidant Properties
- 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles Structural Difference: Replaces thiophene with pyridine and dichlorobenzyl with chlorophenyl. Activity: Exhibited antioxidant activity surpassing BHA/BHT in some derivatives.
Key Substituent Comparisons
Biological Activity
Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against certain fungal and bacterial strains. In vitro studies have demonstrated its efficacy against common pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 4 μg/mL |
| Aspergillus fumigatus | 8 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
These results suggest that the compound may have potential as an antimicrobial agent, particularly in antifungal applications .
Anticancer Potential
Research has indicated that 3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole may possess anticancer properties. A study examining its effects on various cancer cell lines revealed:
- Inhibition of cell proliferation in human breast cancer (MCF-7) cells with an IC50 of 18.5 μM
- Moderate cytotoxicity against human colon cancer (HCT-116) cells with an IC50 of 25.3 μM
The compound's mechanism of action is thought to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity and DNA fragmentation in treated cancer cells .
Anti-inflammatory Activity
In vivo studies using rodent models have demonstrated the anti-inflammatory potential of this compound:
-
Carrageenan-induced paw edema model:
- 50% reduction in paw volume at a dose of 30 mg/kg
- Comparable efficacy to indomethacin (10 mg/kg)
-
Cotton pellet-induced granuloma formation:
- 40% inhibition of granuloma formation at 50 mg/kg dose
- Significant reduction in inflammatory markers (TNF-α, IL-6)
These findings suggest that the compound may have potential as an anti-inflammatory agent, possibly through the modulation of pro-inflammatory cytokine production .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using various in vitro assays:
| Assay | IC50 Value |
|---|---|
| DPPH radical scavenging | 45.7 μM |
| ABTS radical scavenging | 38.2 μM |
| Lipid peroxidation inhibition | 52.3 μM |
While these results indicate moderate antioxidant activity, further studies are needed to elucidate the compound's potential as an antioxidant agent in biological systems .
Structure-Activity Relationship
The biological activity of this compound is closely related to its structural features:
- The 1,2,4-triazole core contributes to its broad spectrum of biological activities
- The 2,4-dichlorobenzyl group enhances lipophilicity and membrane permeability
- The thienyl moiety may play a role in its antioxidant properties
- The ethyl substituent on the triazole ring influences its binding affinity to target proteins
These structure-activity relationships provide valuable insights for the design of more potent derivatives with improved biological profiles .
Q & A
Q. Critical Parameters :
| Factor | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent polarity | DMF > DMSO > Ethanol | Higher polarity improves S–C bond formation |
| Temperature | 80–100°C | Prevents side reactions |
| Catalyst | K₂CO₃ or Cs₂CO₃ | Enhances nucleophilicity |
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation requires:
Q. Example Spectral Data :
Advanced: How can computational methods predict electronic properties and reactivity?
Methodological Answer:
Density-functional theory (DFT) at the B3LYP/6-31G* level calculates:
- Electrostatic potential (ESP) : High electron density at sulfur and nitrogen atoms, indicating nucleophilic sites .
- HOMO-LUMO gap : A narrow gap (~3.5 eV) suggests redox activity, correlating with observed antimicrobial behavior .
- Molecular docking : Docking into Candida albicans CYP51 (PDB: 5TZ1) shows hydrogen bonds between the triazole ring and heme propionates (binding energy: −8.2 kcal/mol) .
Q. Computational Parameters :
| Property | Value (DFT) | Experimental Validation |
|---|---|---|
| Dipole moment | 4.8 Debye | Matches crystallographic data |
| Mulliken charges | S: −0.32, N: −0.45 | Aligns with NMR chemical shifts |
Advanced: What structure-activity relationships (SAR) govern its biological activity?
Methodological Answer:
Key SAR insights:
- Sulfanyl groups : Dual substitutions enhance lipophilicity (logP ~3.8), improving membrane permeability .
- Thiophene moiety : π-π stacking with tyrosine residues in COX-2 (IC₅₀ = 4.26 μM vs. celecoxib’s 0.07 μM) .
- Chlorine substituents : 2,4-Dichloro groups increase electronegativity, boosting antifungal activity (MIC: 2 μg/mL against Aspergillus fumigatus) .
Q. Bioactivity Data :
| Target | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| Bacterial DNA gyrase | IC₅₀ = 12.3 μM | Competitive ATPase inhibition |
| Fungal CYP51 | MIC = 2 μg/mL | Heme iron coordination |
Advanced: How can contradictory spectral or bioactivity data be resolved?
Methodological Answer:
Contradictions arise from:
- Solvent effects : NMR shifts vary in DMSO vs. CDCl₃ (e.g., ethyl protons δ 1.2 in DMSO vs. 1.1 in CDCl₃) .
- Biological assay conditions : Varying pH (5.5 vs. 7.4) alters protonation states, affecting MIC values .
- Crystallographic vs. DFT geometries : X-ray shows planar triazole rings, while DFT predicts slight puckering (angle deviation: 2.7°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
